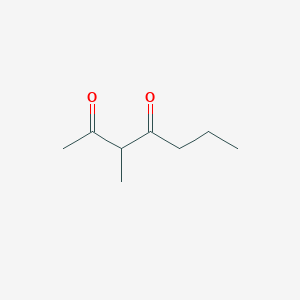

3-Methylheptane-2,4-dione

Descripción

3-Methylheptane-2,4-dione (C₈H₁₄O₂) is an aliphatic diketone characterized by a seven-carbon chain with ketone groups at positions 2 and 4 and a methyl substituent at position 2. This structural arrangement confers unique physicochemical properties, including polarity, keto-enol tautomerism, and reactivity as a chelating agent. Aliphatic diketones like 3-Methylheptane-2,4-dione are often utilized as ligands in coordination chemistry, intermediates in organic synthesis, and precursors for heterocyclic compounds due to their dual carbonyl functionality.

Propiedades

Número CAS |

13152-54-0 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.2 g/mol |

Nombre IUPAC |

3-methylheptane-2,4-dione |

InChI |

InChI=1S/C8H14O2/c1-4-5-8(10)6(2)7(3)9/h6H,4-5H2,1-3H3 |

Clave InChI |

UQOOCVASVGYQCY-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C(C)C(=O)C |

SMILES canónico |

CCCC(=O)C(C)C(=O)C |

Sinónimos |

3-Methyl-2,4-heptanedione |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Isomers: 5-Methylheptane-2,4-dione

The positional isomer 5-Methylheptane-2,4-dione shares the molecular formula C₈H₁₄O₂ but differs in the methyl group placement (position 5 vs. 3). This subtle structural variation impacts properties:

- Stability and Storage : 5-Methylheptane-2,4-dione requires storage under inert atmospheres at 2–8°C, suggesting sensitivity to oxidation or thermal degradation . By contrast, 3-Methylheptane-2,4-dione’s stability may differ due to altered steric and electronic effects from the methyl group’s proximity to the diketone moieties.

- Reactivity: The position of the methyl group influences enolization tendencies and chelation efficiency. For example, 3-Methylheptane-2,4-dione’s methyl group near the diketone may sterically hinder metal coordination compared to its isomer.

Cyclic Diketones: Pyran-2,4-dione Derivatives

Pyran-2,4-diones (e.g., bis-β-enamino-pyran-2,4-diones) are cyclic diketones with a fused oxygen heterocycle, contrasting sharply with 3-Methylheptane-2,4-dione’s linear structure :

- Electronic Properties : Pyran-2,4-diones exhibit higher dipole moments (e.g., compound 2a: 6.70 D) due to their conjugated cyclic systems, enhancing polarity and solubility in polar solvents . Linear diketones like 3-Methylheptane-2,4-dione likely have lower dipole moments, affecting their solvent interactions.

- NMR Profiles : Pyran-2,4-diones show distinct ¹H and ¹³C NMR shifts (δ 6.0–8.5 ppm for aromatic protons) compared to aliphatic diketones, which typically display simpler spectra (δ 1.0–3.0 ppm for methyl/methylene groups) .

Heterocyclic Diketones: Imidazolidin-2,4-diones and Thiazolidin-2,4-diones

Compounds like 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) and thiazolidine-2,4-dione derivatives incorporate nitrogen or sulfur atoms into their rings, diverging from 3-Methylheptane-2,4-dione’s purely hydrocarbon backbone :

- Synthetic Routes: Imidazolidin-2,4-diones are synthesized via Strecker reactions using amino acids and aryl isocyanates, requiring multi-step protocols . In contrast, aliphatic diketones like 3-Methylheptane-2,4-dione are likely synthesized via Claisen condensations or oxidation of diols.

- Applications : Heterocyclic diones are pharmacologically active (e.g., IM-7 exhibits cardiovascular effects in rats), whereas aliphatic diketones are more commonly used in materials science or catalysis .

Enamino-Diketones: β-Enamino-Pyran-2,4-diones

β-Enamino-pyran-2,4-diones feature conjugated enamine systems, enabling extended π-delocalization absent in 3-Methylheptane-2,4-dione :

- Crystal Packing : Intermolecular H···H and O···H interactions dominate their crystal structures, whereas aliphatic diketones may rely on van der Waals forces for packing .

- DFT Calculations : Pyran-2,4-diones’ HOMO-LUMO gaps (4.5–5.0 eV) suggest lower reactivity compared to linear diketones, which may have narrower gaps due to less conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.